11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione
Description
11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione is a complex organic compound with a unique structure that includes multiple benzene rings and nitrogen atoms
Properties
IUPAC Name |
5-benzoyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3/c30-23-12-6-11-20-24(23)25-18-9-4-5-10-19(18)27(32)29(25)22-14-13-17(15-21(22)28-20)26(31)16-7-2-1-3-8-16/h1-5,7-10,13-15,25,28H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKLAXOOQWMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3C4=CC=CC=C4C(=O)N3C5=C(N2)C=C(C=C5)C(=O)C6=CC=CC=C6)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions to form the multi-ring system.
Introduction of functional groups: Benzoyl and other functional groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical compound.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it might inhibit or activate certain enzymes, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 11-Benzoyl-7-phenyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione
- Other diaza-tribenzo compounds : These compounds share a similar core structure but differ in their functional groups.
Uniqueness
11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione is unique due to its specific arrangement of benzene rings and nitrogen atoms, which may confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
